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Compound of Interest

N-[3-

Compound Name: (Hydroxymethyl)cyclopentyljaceta
mide

Cat. No.: B13188945

Get Quote

Executive Summary & Nomenclature Analysis

N-[3-(Hydroxymethyl)cyclopentyllacetamide is a bifunctional disubstituted cyclopentane
derivative serving as a versatile scaffold in the synthesis of carbocyclic nucleosides and
pharmaceutical intermediates. Its structure features an acetamide functionality and a primary
alcohol, positioned at the 1 and 3 positions of a cyclopentane ring, respectively.

IUPAC Name Deconstruction

The systematic name is derived following the IUPAC Blue Book priority rules, where the amide
functional group takes precedence over the alcohol and the cycloalkane ring.
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Component Rule & Logic

Acetamide (ngcontent-ng-c1131663873=""
_nghost-ng-c2519336191="" class="inline ng-
star-inserted">

Principal Group ).[1][2] The amide nitrogen is the point of
attachment, dictating the parent structure.

Amides have higher priority than alcohols (

).

Cyclopentyl.[2][3][4][5][6] The five-membered
N-Substituent ring is treated as a substituent on the amide

nitrogen.

The carbon attached to the nitrogen is C1.
Ring Numbering Numbering proceeds toward the substituent to

give it the lowest possible locant.

Hydroxymethyl (

Ring Substituent ). Located at C3 relative to the amine

attachment.

Full Assembly N-[3-(Hydroxymethyl)cyclopentyl]lacetamide

Stereochemical Complexity

The molecule possesses two stereocenters at C1 and C3 of the cyclopentane ring, giving rise
to geometric (cis/trans) isomers and enantiomers.

o Cis-isomer: The acetamide and hydroxymethyl groups are on the same face of the ring.
o (1R,3S) and (1S,3R) enantiomers.
e Trans-isomer: The groups are on opposite faces.

o (1R,3R) and (1S,3S) enantiomers.
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Note: In drug development, the cis-isomer is often the target for carbocyclic nucleoside mimics

(e.g., mimicking the ribose ring configuration).

Structural Visualization & Isomerism

The following diagram illustrates the connectivity and the stereochemical relationships between
the cis and trans isomers.
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Figure 1: Stereochemical divergence of the N-[3-(Hydroxymethyl)cyclopentyllacetamide
scaffold.

Synthetic Pathways

The synthesis of this compound requires chemoselective differentiation between the amine (for
acetylation) and the alcohol. The most efficient modern route utilizes 5-Hydroxymethylfurfural
(HMF), a biomass-derived platform chemical, via a reductive rearrangement cascade.

Route A: The HMF Cascade (Green Chemistry)

This route is preferred for its atom economy and use of renewable feedstocks.
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e Step 1. Rearrangement & Reduction

o

Precursor: 5-Hydroxymethylfurfural (HMF).

[¢]

Reagent:

, Ni/Co catalyst,

[7]

[¢]

Intermediate: 3-(Hydroxymethyl)cyclopentanone (HCPN).

[e]

Mechanism: Hydrogenative ring-rearrangement.

e Step 2: Reductive Amination

o Reagent:

[7]

o Product: 3-(Hydroxymethyl)cyclopentylamine.[5][6]

o Note: This step determines the cis/trans ratio.

e Step 3: Chemoselective Acetylation

o Reagent: Acetic anhydride (

) or Acetyl chloride (

)

o Conditions:

to RT, mild base (e.g.,

or TEA).
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o Selectivity: The amine is significantly more nucleophilic than the primary alcohol, allowing
selective N-acetylation without protecting the hydroxyl group.

Route B: Classical Reduction (Traditional)

Starting Material: 3-Oxocyclopentanecarboxylic acid.

Amidation: Conversion to the amide/nitrile.

Reduction:

reduction of the acid/ester to alcohol and nitrile/amide to amine (requires careful control to
avoid over-reduction).

Acetylation: Standard N-acetylation.

Experimental Protocol: Chemoselective Acetylation

Self-validating protocol for Step 3 (Amine to Acetamide):

Dissolution: Dissolve 1.0 eq of 3-(hydroxymethyl)cyclopentylamine in dry Dichloromethane
(DCM).

Base Addition: Add 1.1 eq of Triethylamine (TEA). Cool to

Acetylation: Dropwise addition of 1.05 eq Acetic Anhydride.

o Critical Control: Do not use excess anhydride or heat, to prevent O-acetylation (ester
formation).

Quench: After 1 hour, quench with water.
Extraction: Extract with DCM, wash with brine.
Validation:

o TLC: Shiftin
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(Amine is baseline/polar; Amide is mid-polar).
o IR: Appearance of Amide | band (~1650
) and retention of O-H stretch (~3400
).
Physicochemical & Analytical Profile

Understanding the physicochemical properties is vital for assessing "drug-likeness" (Lipinski's
Rule of 5) and handling.

Calculated Properties
Property Value (Approx.) Implication

Molecular Formula Low MW fragment.

Ideal for Fragment-Based Drug

Molecular Weight 157.21 g/mol )

Design (FBDD).

Highly hydrophilic; good
LogP (Octanol/Water) ~0.1t0 0.5 gnly hydrop N d

aqueous solubility.

High receptor binding
H-Bond Donors 2 (NH, OH) )

potential.
H-Bond Acceptors 2 (C=0, OH)

Good membrane permeability
TPSA ~49 predicted (<140

)

Spectroscopic Characterization (Expected)

o ppm (s, 3H,

) — Acetyl methyl.
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o ppm (d, 2H,

) — Hydroxymethyl.
o ppm (m, 1H,

) — Methine at C1.
o ppm (brs, 1H,

) — Amide proton.

o ppm (m, 6H, Ring protons) — Cyclopentyl envelope.

Applications in Drug Discovery
Carbocyclic Nucleoside Analogues

The cis-3-(hydroxymethyl)cyclopentyl moiety is a bioisostere for the ribose sugar in
nucleosides. The lack of the ether oxygen (replaced by a methylene group) increases
metabolic stability against phosphorylases.

e Mechanism: The hydroxymethyl group mimics the 5'-OH of ribose (phosphorylation site),
while the amine/amide attachment mimics the nucleobase connection.

e Therapeutic Area: Antiviral (e.g., HIV, Hepatitis B) and Antineoplastic agents.

Fragment-Based Drug Design (FBDD)

Due to its low molecular weight (<160 Da) and balanced polarity, this molecule serves as an
excellent "fragment” for screening against protein targets, particularly kinases and
polymerases.
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Figure 2: Synthetic workflow from biomass to pharmaceutical application.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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